9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
Mechanism of Action
Target of action
Compounds with a purine structure often interact with various enzymes and receptors in the body. For example, they can act as agonists or antagonists of adenosine receptors .
Mode of action
The interaction of these compounds with their targets can lead to a variety of effects. For instance, if the compound acts as an antagonist of a certain receptor, it can block the action of the natural ligand, leading to decreased activity of that receptor .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets adenosine receptors, it could affect pathways related to inflammation, neurotransmission, and cardiovascular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an antagonist of a certain receptor, it could lead to decreased activity of that receptor, which could have various downstream effects depending on the role of that receptor in the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylbenzaldehyde, ethyl acetoacetate, and guanidine.
Condensation Reaction: The initial step involves a condensation reaction between 4-butylbenzaldehyde and ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with guanidine under acidic conditions to form the pyrimidine ring.
Alkylation: Subsequent alkylation steps introduce the ethyl and methyl groups at the desired positions on the purine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, purine derivatives are known for their role in cellular processes. This compound could be investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine
In medicine, purine derivatives have been explored for their antiviral, anticancer, and anti-inflammatory properties. This compound might be evaluated for its efficacy in treating diseases related to these areas.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenine: A fundamental component of nucleotides in DNA and RNA.
Uniqueness
What sets 9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other purine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-5-7-8-16-9-11-17(12-10-16)26-13-15(3)14-27-18-19(23-21(26)27)24(4)22(29)25(6-2)20(18)28/h9-12,15H,5-8,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHCEXWLOQTCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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